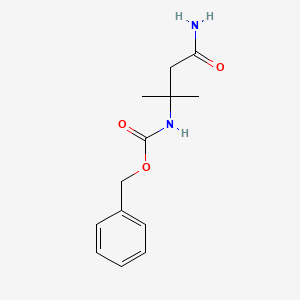

Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate typically involves the protection of amines using carbamates. Common protecting groups for amines include t-butyloxycarbonyl (Boc) and carboxybenzyl (CBz), which can be installed and removed under relatively mild conditions . The CBz group, in particular, can be removed using catalytic hydrogenation (Pd-C, H₂) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of carbamate protecting groups and catalytic hydrogenation, similar to laboratory-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate undergoes various chemical reactions, including:

Substitution: Electrophilic aromatic substitution reactions, such as nitration, can occur at the ortho and para positions of the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Drug Synthesis : The compound is utilized in exploring drug synthesis pathways. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

- Catalytic Reactions : It serves as a reagent in catalytic reactions, aiding in the synthesis of complex organic molecules.

2. Biology

- Biochemical Tool : Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate is studied for its interactions with biological molecules, which may provide insights into metabolic pathways and enzyme functions.

- Enzyme Inhibition : The carbamate group can covalently bond with enzymes, potentially modulating their activity, which is crucial for understanding metabolic regulation .

3. Medicine

- Therapeutic Applications : Research indicates that this compound may have therapeutic potential against various diseases, including antimicrobial activity against Mycobacterium tuberculosis and Leishmania species .

- Toxicity Studies : Preliminary assessments show low toxicity profiles in cell lines, suggesting its suitability for further pharmacological evaluation.

4. Industry

- Industrial Processes : The compound is employed in industrial chemical processes as a reagent for synthesizing other organic compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Modifications to its structure can significantly impact its biological activities:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against M. tuberculosis |

| Variation in alkyl substituents | Altered lipophilicity affecting cell permeability |

| Changes in the carbamate structure | Modulated enzyme inhibition efficiency |

These findings highlight how structural changes can enhance both efficacy and selectivity of Benzyl 4-amino derivatives.

Case Studies

Antimycobacterial Activity

Research has demonstrated that derivatives of Benzyl 4-amino compounds exhibit significant antimycobacterial activity. Compounds with similar structures have shown minimal inhibitory concentrations (MICs) comparable to first-line tuberculosis drugs like isoniazid, indicating potential for treating drug-resistant strains.

Leishmanicidal Activity

Investigations into the compound's effectiveness against Leishmania species have identified it as a potential inhibitor of N-myristoyltransferase (NMT), an enzyme critical for parasite survival. This inhibition could lead to significant reductions in parasite viability.

Wirkmechanismus

The mechanism of action of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which can modify its structure and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzyl carbamate: A simpler carbamate derivative with similar protecting group properties.

t-Butyloxycarbonyl (Boc) carbamate: Another common carbamate protecting group used in peptide synthesis.

Uniqueness

Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in both laboratory and industrial settings makes it a valuable compound for scientific research.

Biologische Aktivität

Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure with multiple functional groups, including an amine, a carbamate, and a ketone. Its chemical formula can be represented as . The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for compounds targeting specific metabolic pathways.

- Binding Affinity : The oxo group within the compound may participate in hydrogen bonding, influencing the binding affinity to various receptors or enzymes.

- Selectivity : Preliminary studies indicate that certain derivatives exhibit selective toxicity towards pathogens while sparing mammalian cells, which is essential for minimizing side effects in therapeutic applications .

Antimycobacterial Activity

Research has shown that derivatives of Benzyl 4-amino compounds exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. For instance, compounds synthesized with similar structural motifs demonstrated minimal inhibitory concentrations (MICs) comparable to first-line tuberculosis drugs like isoniazid. These findings suggest that Benzyl 4-amino derivatives could be optimized for enhanced activity against drug-resistant strains .

Leishmanicidal Activity

Another area of investigation involves the compound's potential against Leishmania species. Inhibitors targeting N-myristoyltransferase (NMT) have shown promise; Benzyl 4-amino derivatives could be evaluated for their ability to inhibit this enzyme, which is essential for the survival of these parasites. The inhibition of NMT has been linked to significant reductions in parasite viability .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzyl and carbamate moieties significantly affect biological activity. For example:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against M. tuberculosis |

| Variation in alkyl substituents | Altered lipophilicity impacting cell permeability |

| Changes in the carbamate structure | Modulated enzyme inhibition efficiency |

These findings highlight the importance of structural modifications in enhancing the efficacy and selectivity of Benzyl 4-amino derivatives.

Toxicity and Safety Profile

Preliminary assessments using Vero and HepG2 cell lines have indicated that certain derivatives possess low toxicity profiles, maintaining cell viability even at concentrations near their MIC values. This selectivity is crucial for developing safe therapeutic agents .

Eigenschaften

IUPAC Name |

benzyl N-(4-amino-2-methyl-4-oxobutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,8-11(14)16)15-12(17)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSZIJXTFJXBFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.